Cas no 31297-31-1 (4,6-Dimethylbenzofuran-2,3-dione)

4,6-Dimethylbenzofuran-2,3-dione is a heterocyclic organic compound featuring a benzofuran core substituted with methyl groups at the 4 and 6 positions and a dione functionality at the 2 and 3 positions. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for more complex heterocyclic systems. Its stability and defined molecular framework make it valuable for research in pharmaceuticals, agrochemicals, and materials science. The compound’s purity and consistent performance are critical for precise synthetic applications. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
4,6-Dimethylbenzofuran-2,3-dione structure
31297-31-1 structure
Product Name:4,6-Dimethylbenzofuran-2,3-dione
CAS No:31297-31-1
MF:C10H8O3
MW:176.168723106384
CID:2951043
PubChem ID:590546
Update Time:2025-11-02

4,6-Dimethylbenzofuran-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 4,6-二甲基苯并呋喃-2,3-二酮
    • 4,6-Dimethylbenzofuran-2,3-dione
    • 4,6-Dimethyl-1-benzofuran-2,3-dione
    • 4,6-Dimethyl-2,3-benzofurandione
    • 4,6-Dimethyl-1-benzofuran-2,3-dione #
    • 31297-31-1
    • YXLOMQUUGPIAIU-UHFFFAOYSA-N
    • 4,6-dimethyl-2,3-dihydro-1-benzofuran-2,3-dione
    • SCHEMBL7090065
    • Inchi: 1S/C10H8O3/c1-5-3-6(2)8-7(4-5)13-10(12)9(8)11/h3-4H,1-2H3
    • InChI Key: YXLOMQUUGPIAIU-UHFFFAOYSA-N
    • SMILES: O1C(C(C2=C1C=C(C)C=C2C)=O)=O

Computed Properties

  • Exact Mass: 176.047344113g/mol
  • Monoisotopic Mass: 176.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 43.4

4,6-Dimethylbenzofuran-2,3-dione Pricemore >>

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Additional information on 4,6-Dimethylbenzofuran-2,3-dione

4,6-Dimethylbenzofuran-2,3-dione (CAS No. 31297-31-1): A Comprehensive Overview

4,6-Dimethylbenzofuran-2,3-dione (CAS No. 31297-31-1) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, organic synthesis, and material science. This benzofuran derivative is characterized by its unique molecular structure, which includes two methyl groups at the 4 and 6 positions and a dione functional group at the 2 and 3 positions. Its chemical formula is C10H8O3, and it is often referred to as a dimethyl-substituted benzofuran dione.

The compound's physical and chemical properties make it a valuable intermediate in various synthetic pathways. It typically appears as a crystalline solid with a melting point ranging between 120-125°C. Its solubility profile includes moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane, while being sparingly soluble in water. These properties are crucial for its applications in organic synthesis and drug development.

One of the most prominent applications of 4,6-Dimethylbenzofuran-2,3-dione is in the pharmaceutical industry, where it serves as a key building block for the synthesis of bioactive molecules. Researchers have explored its potential in developing anti-inflammatory agents, antioxidants, and antimicrobial compounds. Its structural motif is often incorporated into larger molecular frameworks to enhance biological activity. For instance, recent studies have highlighted its role in the synthesis of novel heterocyclic compounds with potential therapeutic benefits.

In addition to its pharmaceutical applications, 4,6-Dimethylbenzofuran-2,3-dione is also utilized in material science. Its conjugated system and electron-rich nature make it a candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to participate in charge-transfer interactions has been investigated for designing advanced functional materials with tailored optical and electronic properties.

The synthetic routes to 4,6-Dimethylbenzofuran-2,3-dione often involve multi-step organic transformations. One common method includes the oxidation of corresponding dimethylbenzofuran precursors using oxidizing agents like potassium permanganate or chromium trioxide. Alternatively, cyclization reactions of appropriate diketone intermediates can also yield the desired product. These synthetic strategies are continually optimized to improve yield and purity, catering to the demands of industrial and academic research.

From a market perspective, the demand for 4,6-Dimethylbenzofuran-2,3-dione has been steadily increasing, driven by its versatile applications. Suppliers and manufacturers are focusing on scalable production methods to meet the needs of pharmaceutical and material science industries. The compound is often listed under categories such as fine chemicals and research chemicals, with purity grades ranging from 95% to 99%.

Recent trends in green chemistry have also influenced the production and use of 4,6-Dimethylbenzofuran-2,3-dione. Researchers are exploring eco-friendly synthesis methods, such as catalytic oxidation and solvent-free reactions, to minimize environmental impact. These advancements align with the growing emphasis on sustainable chemical processes and green manufacturing.

For researchers and industry professionals, understanding the safety and handling of 4,6-Dimethylbenzofuran-2,3-dione is essential. While it is not classified as a hazardous substance, standard laboratory precautions should be followed, including the use of personal protective equipment (PPE) and proper ventilation. Material Safety Data Sheets (MSDS) provide detailed guidelines for safe storage and handling.

In summary, 4,6-Dimethylbenzofuran-2,3-dione (CAS No. 31297-31-1) is a multifaceted compound with significant applications in pharmaceuticals, material science, and organic synthesis. Its unique structural features and reactivity make it a valuable tool for researchers and industries alike. As advancements in chemical synthesis and material design continue, the relevance of this compound is expected to grow, further solidifying its position in the chemical landscape.

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